molecular formula C20H18O3 B5701500 3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one

3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one

Cat. No. B5701500
M. Wt: 306.4 g/mol
InChI Key: YNIGTEXDFAAHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one, also known as a coumarin derivative, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The compound has been studied for its ability to act as an antioxidant, anti-inflammatory, and anticancer agent. In

Mechanism of Action

The mechanism of action of 3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one involves its ability to modulate various signaling pathways in cells. The compound has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. It also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In addition, the compound has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway.
Biochemical and Physiological Effects:
3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. The compound has been shown to reduce oxidative stress and inflammation, as well as inhibit the growth and proliferation of cancer cells. In animal models, the compound has exhibited protective effects against liver damage and neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one in lab experiments is its versatility. The compound can be used in various assays to study its antioxidant, anti-inflammatory, and anticancer properties. In addition, the compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using the compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for the study of 3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one. One direction is to explore the compound's potential as a neuroprotective agent. Studies have shown that the compound can protect against neurodegeneration in animal models, and further research could elucidate its mechanism of action and potential therapeutic applications in neurological disorders. Another direction is to investigate the compound's potential as a chemopreventive agent. Studies have shown that the compound can inhibit the growth and proliferation of cancer cells, and further research could explore its potential as a preventative measure against cancer. Additionally, future studies could investigate the compound's potential as a therapeutic agent in other disease states, such as cardiovascular disease and diabetes.

Synthesis Methods

The synthesis of 3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one involves the reaction of 4-isopropylbenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The resulting product is then subjected to a Knoevenagel condensation reaction with 4-hydroxycoumarin in the presence of a catalyst such as piperidine. The final product is obtained after purification using column chromatography.

Scientific Research Applications

3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one has been studied for its potential therapeutic properties in various scientific research applications. The compound has shown promising results as an antioxidant, anti-inflammatory, and anticancer agent. In vitro studies have demonstrated that the compound can scavenge free radicals and protect cells from oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In addition, the compound has exhibited cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c1-13(2)14-7-9-15(10-8-14)18(21)12-17-11-16-5-3-4-6-19(16)23-20(17)22/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIGTEXDFAAHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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